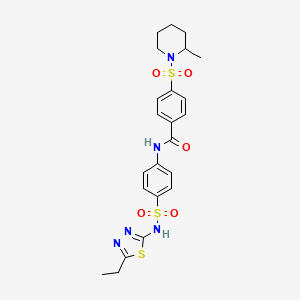

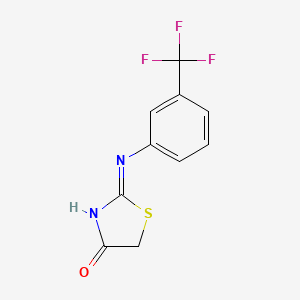

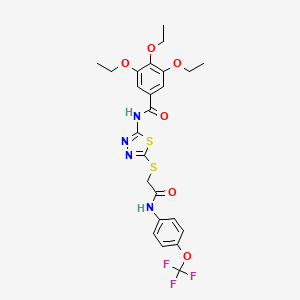

![molecular formula C16H12F2N4O2S B2956544 N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide CAS No. 676546-30-8](/img/structure/B2956544.png)

N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide” is a complex organic molecule that contains several functional groups including an amine group, a pyrimidine ring, and a sulfonamide group . The presence of these functional groups suggests that this compound could potentially exhibit a variety of chemical and biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amine group could potentially undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds .

Wissenschaftliche Forschungsanwendungen

Environmental and Biological Science Applications

- Fluorescent Probe Design for Discriminating Thiophenols : A study by Wang et al. (2012) highlights the development of a fluorescent probe using a related sulfonamide compound. This probe is significant for discriminating toxic benzenethiols in environmental and biological applications, showcasing the utility of sulfonamide derivatives in sensitive detection techniques.

Cancer Research and Treatment

- Antitumor Properties and Synthesis of Derivatives : Huang et al. (2001) and Huang et al. (2002) designed sulfonamide derivatives with potential antitumor properties, emphasizing the role of such compounds in developing new cancer treatments.

- Radiosensitizing Effect in Lung Cancer Treatment : Jung et al. (2019) investigated derivatives of N-phenylpyrimidin-2-amine, a compound structurally similar to the one , for their radiosensitizing effects on lung cancer cells, indicating the potential of related compounds in enhancing radiotherapy effectiveness.

Antimicrobial and Antiviral Applications

- Antimycobacterial Properties : Ghorab et al. (2017) studied novel thiourea derivatives bearing benzenesulfonamide moiety for their activity against Mycobacterium tuberculosis, suggesting the relevance of such compounds in treating tuberculosis.

- Anti-HIV Activity : Brzozowski and Sa̧czewski (2007) synthesized derivatives of benzenesulfonamide for potential anti-HIV applications, demonstrating the broader antiviral potential of these compounds.

Agricultural Applications

- Herbicidal Activity Analysis : Lee et al. (1996) explored the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethyIbenzenesulfonamides, indicating the application of such compounds in agriculture.

Wirkmechanismus

Mode of Action

This compound interacts with its target HDAC3 by inhibiting its enzymatic activity . The inhibition of HDAC3 results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure. This relaxation allows for increased gene transcription, affecting the expression of genes regulated by HDAC3.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation. By inhibiting HDAC3, the compound prevents the deacetylation of histones, leading to changes in the transcriptional activity of genes. The downstream effects of these changes can vary widely depending on the specific genes affected, but they can include alterations in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s bioavailability, or the proportion of the drug that enters circulation after administration, would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of HDAC3 by this compound can lead to changes in gene expression that result in various cellular effects. For instance, in cancer cells, the upregulation of genes involved in cell cycle arrest and apoptosis could lead to inhibited tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs could impact its metabolism and excretion, potentially leading to drug-drug interactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-amino-6-(4-fluorophenyl)pyrimidin-4-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O2S/c17-11-3-1-10(2-4-11)14-9-15(21-16(19)20-14)22-25(23,24)13-7-5-12(18)6-8-13/h1-9H,(H3,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVFKSOKSTWRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

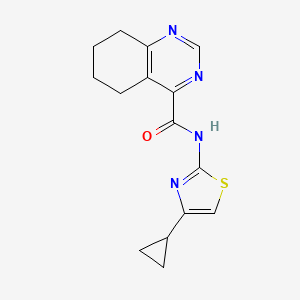

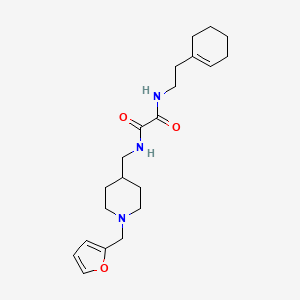

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)

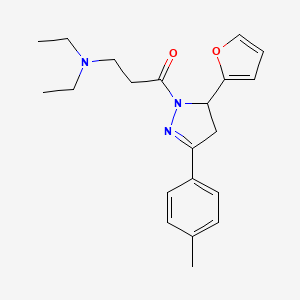

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)

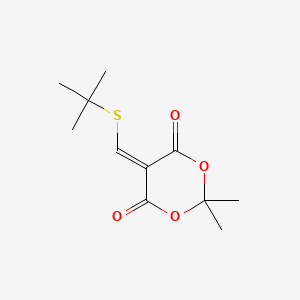

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)